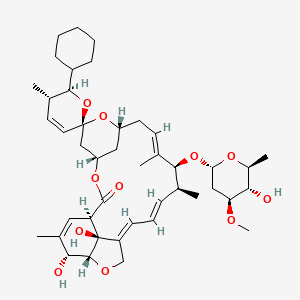

Doramectin monosaccharide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H62O11 |

|---|---|

Molekulargewicht |

754.9 g/mol |

IUPAC-Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1 |

InChI-Schlüssel |

HFDCQUOZPUMCSE-SWAPENPXSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O |

Kanonische SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Doramectin Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, properties, and relevant experimental methodologies associated with doramectin (B1670889) monosaccharide. As a primary degradation product of the potent anthelmintic agent doramectin, understanding its structure and formation is critical for stability studies, metabolite identification, and impurity profiling in drug development.

Core Chemical Structure and Nomenclature

Doramectin monosaccharide is a macrocyclic lactone and a member of the avermectin (B7782182) family of compounds. Structurally, it is an intermediate degradation product formed via the acid-catalyzed hydrolysis of the terminal L-oleandrose sugar from its parent compound, doramectin.[1][2][3] The formal chemical name for this compound is 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a .[2]

The core structure consists of a complex 16-membered pentacyclic lactone aglycone, which is characteristic of the avermectins. Key structural features include:

-

A spiroketal system formed by two fused tetrahydrofuran (B95107) rings.

-

A cyclohexyl group at the C-25 position, which distinguishes doramectin and its derivatives from ivermectin.

-

A single L-oleandrose sugar moiety attached via a glycosidic bond at the C-13 position. The removal of the second, terminal oleandrose (B1235672) from the disaccharide chain of doramectin results in the formation of the monosaccharide.

Further hydrolysis of this remaining sugar unit leads to the formation of doramectin aglycone.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While detailed public records of its specific NMR spectral assignments are scarce, the properties of the parent compound and related avermectins are well-documented.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 165108-44-1 | [1][2] |

| Molecular Formula | C₄₃H₆₂O₁₁ | [1][2] |

| Formula Weight | 755.0 g/mol | [2] |

| Purity (Typical) | >95% by HPLC | [4][5] |

| Appearance | Solid | [2] |

| Solubility | Soluble in ethanol, methanol (B129727), DMF, DMSO | [4] |

| Storage Temperature | -20°C | [1][4] |

Spectroscopic Data

Formation and Analysis: Experimental Protocols

This compound is not produced biosynthetically but is rather a product of chemical degradation. The following sections detail representative protocols for its formation and analysis.

Synthesis via Acid-Catalyzed Hydrolysis of Doramectin

This protocol is adapted from established methods for the controlled hydrolysis of avermectins to generate degradation products, including the monosaccharide.[6]

Objective: To selectively cleave the terminal oleandrose unit from doramectin to yield this compound.

Materials:

-

Doramectin reference standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Hydrochloric acid (HCl), 0.5 M

-

Sodium hydroxide (B78521) (NaOH), 0.5 M

-

Deionized water

-

Preparative HPLC system

Protocol:

-

Dissolution: Dissolve a known quantity of doramectin (e.g., 500 mg) in HPLC-grade acetonitrile.

-

Acid Treatment: Add an equal volume of 0.5 M HCl to the doramectin solution.

-

Incubation: Allow the reaction mixture to stir at room temperature for a controlled period (e.g., 12-24 hours). The reaction progress should be monitored periodically by analytical HPLC to maximize the yield of the monosaccharide and minimize the formation of the aglycone.

-

Neutralization: Carefully add 0.5 M NaOH to neutralize the solution to approximately pH 7.0.

-

Purification: Purify the resulting mixture using a preparative reverse-phase HPLC system (e.g., using a C18 column). A gradient elution with water and acetonitrile is typically employed.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, as identified by a UV detector (e.g., at 245 nm) and confirmed by mass spectrometry.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified this compound solid.

Analytical Methodology for Separation and Quantitation

This method describes a stability-indicating HPLC approach for separating doramectin from its related substances, including the monosaccharide.[7][8]

Objective: To resolve and quantify doramectin and its degradation products.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size) or equivalent reverse-phase column.[7]

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C[7]

-

Injection Volume: 10 µL

-

Sample Diluent: Methanol[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Dissolve the test sample (e.g., from a forced degradation study) in methanol to a known concentration.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantitation: Identify the this compound peak based on its retention time relative to the standard. Quantify the amount present using the calibration curve derived from the reference standard.

Key Pathways and Relationships

The following diagrams illustrate the critical relationships involving this compound, from the biosynthesis of its parent compound to its formation and biological relevance.

Biosynthesis Workflow of Parent Compound: Doramectin

The parent compound, doramectin, is not a natural product but is derived from the engineered biosynthesis pathway of avermectin in Streptomyces avermitilis.[9][10] The key modification involves swapping the native polyketide synthase (PKS) loading module with one that utilizes cyclohexanecarboxylic acid (CHC) as a starter unit, which is supplied exogenously during fermentation.[11]

Caption: Engineered biosynthesis of doramectin in S. avermitilis.

Chemical Degradation Pathway

This compound is a direct product of the chemical degradation of doramectin, typically under acidic conditions. This represents the primary pathway for its formation outside of biological metabolism.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. lancetechltd.com [lancetechltd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of doramectin by rational engineering of the avermectin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Synthesis of the Doramectin Monosaccharide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the doramectin (B1670889) monosaccharide, a critical component of the potent anthelmintic agent, doramectin. Doramectin is a macrocyclic lactone disaccharide, and the targeted monosaccharide for this guide is the 3-O-demethyl-2-deoxy-L-rhamnose unit, which is crucial for its biological activity. This document details both the degradation method to obtain the monosaccharide from doramectin and a proposed chemical synthesis route based on analogous reactions for related deoxy sugars. Furthermore, it covers the final glycosylation step to couple the monosaccharide with the doramectin aglycone.

Introduction to the Doramectin Monosaccharide

The this compound, chemically known as 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a, is a key structural motif of doramectin.[1] It is an acid degradation product of doramectin, where the terminal oleandrose (B1235672) unit is cleaved off.[1][2][3][4] The synthesis of this monosaccharide and its subsequent attachment to the doramectin aglycone are pivotal steps in the semi-synthesis and analogue development of this important veterinary drug.

Chemical Profile:

| Parameter | Value | Reference |

| Chemical Name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a | [1] |

| CAS Number | 165108-44-1 | [1][2][][6] |

| Molecular Formula | C43H62O11 | [1][2][3][] |

| Molecular Weight | 755.0 g/mol | [1] |

| Purity (typical) | >95% | [1][3][6] |

| Storage Temperature | -20°C | [2][3][6] |

| Solubility | Soluble in ethanol (B145695), methanol (B129727), DMF, or DMSO | [3] |

Preparative Method: Acid Hydrolysis of Doramectin

The most direct method to obtain the this compound is through the selective acid-catalyzed hydrolysis of the terminal saccharide unit from doramectin.[3]

Experimental Protocol: Acid Hydrolysis

Objective: To selectively cleave the terminal oleandrose unit from doramectin to yield the this compound.

Materials:

-

Doramectin

-

Dilute sulfuric acid (e.g., 0.1 N) or other suitable acid

-

Organic solvent (e.g., methanol, ethanol)

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve doramectin in a suitable organic solvent.

-

Add dilute sulfuric acid to the solution. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the monosaccharide and minimize degradation of the aglycone.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the this compound.

Expected Outcome: The this compound is obtained as a solid with a purity of >95% as determined by HPLC.[3][6]

Proposed Chemical Synthesis of 3-O-demethyl-2-deoxy-L-rhamnose

While acid hydrolysis provides a route to the this compound, a de novo chemical synthesis allows for greater control and the potential for analogue creation. The following is a proposed synthetic pathway based on established methods for the synthesis of deoxy sugars, such as L-rhamnose derivatives.[7]

Synthetic Strategy Overview

The proposed synthesis starts from a readily available L-rhamnose precursor and involves protection, selective deoxygenation at the C-2 position, and deprotection to yield the target monosaccharide.

Caption: Proposed chemical synthesis pathway for 3-O-demethyl-2-deoxy-L-rhamnose.

Detailed Experimental Protocols (Proposed)

Step 1: Protection of L-Rhamnose

-

Methodology: L-rhamnose is converted to its methyl glycoside by reaction with methanol under acidic catalysis. Subsequently, the 3- and 4-hydroxyl groups are protected, for instance, as an acetonide using 2,2-dimethoxypropane.

-

Quantitative Data (Analogous Reactions): Yields for such protection steps are typically high, often exceeding 90%.

Step 2: Oxidation at C-2

-

Methodology: The free hydroxyl group at the C-2 position is oxidized to a ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

-

Quantitative Data (Analogous Reactions): Swern oxidation generally provides yields in the range of 85-95%.

Step 3: Thionation and Deoxygenation

-

Methodology: The C-2 ketone is converted to a thioketone using Lawesson's reagent. Subsequent reductive desulfurization with Raney nickel affords the 2-deoxy sugar derivative.

-

Quantitative Data (Analogous Reactions): This two-step process can have variable yields, typically in the range of 60-80%.

Step 4: Deprotection

-

Methodology: The protecting groups are removed under appropriate conditions. For example, the acetonide can be removed with acid, and the methyl glycoside can be hydrolyzed.

-

Quantitative Data (Analogous Reactions): Deprotection yields are generally high, often >90%.

Step 5: Activation for Glycosylation

-

Methodology: The resulting 2-deoxy-L-rhamnose is then activated for the glycosylation reaction. A common method is the formation of a trichloroacetimidate (B1259523) glycosyl donor by reacting the hemiacetal with trichloroacetonitrile (B146778) in the presence of a base like DBU.

-

Quantitative Data (Analogous Reactions): Formation of the glycosyl donor typically proceeds in high yield (>85%).

Glycosylation of the Doramectin Aglycone

The final step in the synthesis of doramectin is the glycosylation of the doramectin aglycone with the activated monosaccharide donor. Both chemical and enzymatic methods can be employed for this transformation. Enzymatic glycosylation is often preferred due to its high stereoselectivity and milder reaction conditions.[8][9][10]

Caption: Workflow for the enzymatic glycosylation of the doramectin aglycone.

Experimental Protocol: Enzymatic Glycosylation

Objective: To couple the activated 3-O-demethyl-2-deoxy-L-rhamnose to the doramectin aglycone using a suitable glycosyltransferase.

Materials:

-

Doramectin aglycone

-

Activated monosaccharide donor (e.g., dTDP-3-O-demethyl-2-deoxy-L-rhamnose)

-

Glycosyltransferase enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cations (e.g., MgCl2), if required by the enzyme

-

Quenching solution (e.g., cold ethanol)

-

HPLC system for purification

Procedure:

-

In a reaction vessel, dissolve the doramectin aglycone and the activated monosaccharide donor in the reaction buffer.

-

Initiate the reaction by adding the glycosyltransferase enzyme.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, quench it by adding cold ethanol to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

Purify the supernatant containing the this compound product by preparative HPLC.

Quantitative Data (from analogous enzymatic glycosylations):

| Parameter | Value | Reference |

| Yield | Can be as high as 92% for two-step, one-pot glycosylations. | [8][10] |

| Reaction Time | Typically several hours to 24 hours. | [8] |

| Scale | Can be performed on scales ranging from milligrams to grams. | [8][10] |

Conclusion

The synthesis of the this compound can be achieved through both degradation of the parent molecule and a proposed multi-step chemical synthesis. While acid hydrolysis offers a straightforward route, chemical synthesis provides greater flexibility for analogue development. The subsequent enzymatic glycosylation of the doramectin aglycone with the activated monosaccharide is a highly efficient method to obtain the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and modification of doramectin and related avermectins.

References

- 1. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. lancetechltd.com [lancetechltd.com]

- 7. Preparation of 2-, 3-, and 4-deoxy derivatives of L-rhamnose, and derivatives of 2-azido-2-deoxy-L-rhamnose and 2,6-dideoxy-2-fluoro-L-glucose, for use in glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved preparative enzymatic glycosylation of vancomycin aglycon and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved preparative enzymatic glycosylation of vancomycin aglycon and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Doramectin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Doramectin (B1670889), a potent endectocide from the avermectin (B7782182) family, exerts its primary antiparasitic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) specific to invertebrates. Structurally, it is a 16-membered macrocyclic lactone linked to a disaccharide of the deoxysugar L-oleandrose.[1] Its binding to an allosteric site on the GluCl transmembrane domain induces a nearly irreversible channel opening, leading to a sustained influx of chloride ions.[2][3] This influx causes hyperpolarization of neuronal and pharyngeal muscle cell membranes, resulting in flaccid paralysis and the eventual death of the parasite.[4] A secondary mechanism involves interaction with GABA-gated chloride channels.[5] This guide provides an in-depth examination of these molecular interactions, supported by quantitative data, descriptions of key experimental methodologies, and detailed pathway diagrams.

Introduction to Doramectin

Doramectin is a second-generation avermectin, a class of compounds produced by the soil actinomycete Streptomyces avermitilis.[1] It is widely used in veterinary medicine to treat and control infections by ectoparasites and endoparasites, including gastrointestinal roundworms, lungworms, and mites.[6][7] The core structure is a polyketide-derived, 16-membered lactone ring, which is glycosylated with a disaccharide of L-oleandrose.[1][8] This glycosylation is a critical step in the biosynthesis of the final, active compound.[9] The selective toxicity of doramectin and other avermectins against invertebrates is primarily due to their high affinity for invertebrate-specific glutamate-gated chloride channels (GluCls), which are absent in vertebrates.[2]

Primary Mechanism of Action: Glutamate-Gated Chloride Channels (GluCls)

The principal target of doramectin is the family of glutamate-gated chloride channels, which are ligand-gated ion channels exclusive to protostome invertebrates like nematodes and arthropods.[10] These channels are key components of the invertebrate nervous system, mediating inhibitory neurotransmission.[10][11]

2.1 Molecular Target and Binding Site

GluCls are members of the Cys-loop superfamily of pentameric ligand-gated ion channels. Doramectin does not bind to the glutamate (B1630785) binding site (the orthosteric site) but rather to an allosteric site located in the transmembrane domain, at the interface between adjacent subunits.[10][12] Crystallographic studies of the homologous protein from Caenorhabditis elegans with ivermectin show the drug wedged between the M3 helix of one subunit and the M1 helix of the adjacent subunit.[10][12]

2.2 Channel Gating and Physiological Effect

Unlike the endogenous agonist glutamate, which causes rapid and transient channel opening, doramectin binding induces a very slow but practically irreversible activation of the channel.[3] This prolonged open state leads to a massive and sustained influx of chloride ions (Cl⁻) down their electrochemical gradient.[4] The resulting increase in intracellular negative charge hyperpolarizes the cell membrane of neurons and pharyngeal muscle cells. This hyperpolarization makes the cells unresponsive to excitatory stimuli, inhibiting neuronal signal transmission and muscle contraction, which manifests as flaccid paralysis of the parasite.[2][11]

Secondary Mechanism: Interaction with GABA-A Receptors

Doramectin and other avermectins can also modulate γ-aminobutyric acid (GABA) type-A receptors, which are also ligand-gated chloride channels found in both vertebrates and invertebrates.[5][13] The effects are complex and appear to be dependent on the specific receptor subunit composition. Studies have shown that ivermectin can potentiate GABA-evoked currents in some receptor configurations, effectively enhancing inhibitory neurotransmission.[13][14] In other contexts, it has been shown to inhibit GABA receptors.[12] While this interaction is considered a secondary mechanism, it may contribute to the broad-spectrum activity and overall pharmacological profile of the drug.[5]

Quantitative Analysis of Avermectin-Target Interaction

Direct quantitative data for doramectin's binding to purified receptors is scarce in publicly available literature. However, data from closely related avermectins like ivermectin (IVM) and moxidectin (B1677422) (MOX) provide strong, representative values for the class.

Table 1: Receptor Binding and Activation Data

| Compound | Receptor/Cell Line | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Ivermectin | HcGluCla in COS-7 cells | Radioligand Binding | Kd | 0.11 ± 0.021 nM | [15] |

| Moxidectin | HcGluCla in COS-7 cells | Radioligand Binding | Kd | 0.18 ± 0.02 nM | [15] |

| Glutamate | HcGluClα in C. elegans | Electrophysiology | EC50 | 28 µM | [10] |

| Glutamate | HcGluClαβ in C. elegans | Electrophysiology | EC50 | 40 - 44 µM | [10] |

| Ivermectin | GABA-A Receptor (Mouse) | Electrophysiology | GABA EC50 Shift | 8.2 µM to 3.2 µM |[14] |

Table 2: Pharmacokinetic Parameters of Doramectin in Cattle (200 µg/kg, SC)

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Cmax | Maximum Plasma Concentration | ~32 ng/mL | [16] |

| Tmax | Time to Maximum Concentration | ~5.3 days | [16] |

| AUC | Area Under the Curve | ~511 ng·day/mL | [16] |

| t1/2 | Plasma Half-life | ~89 hours (~3.7 days) |[6] |

Key Experimental Methodologies

The elucidation of doramectin's mechanism of action relies on several key experimental techniques. While full, detailed protocols are typically found within proprietary documents or the supplementary materials of scientific publications, the principles of these methods are described below.

5.1 Radioligand Binding Assays

This technique is used to quantify the interaction between a drug and its receptor.

-

Principle: A radiolabeled version of the drug (e.g., [³H]-Ivermectin) is incubated with a preparation of cells or membranes expressing the target receptor (e.g., GluCl). The amount of radioactivity bound to the membranes is measured, allowing for the calculation of binding affinity (Kd) and receptor density (Bmax).

-

Application: Used to demonstrate the high-affinity binding of avermectins to GluCl channels, as shown in the study on the H. contortus subunit.[15] Competition assays, where a non-labeled drug (like doramectin) competes with the radioligand, can determine the binding affinity of the non-labeled compound.

5.2 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique for studying the function of ion channels expressed in a heterologous system.

-

Principle: Messenger RNA (mRNA) encoding the subunits of the ion channel of interest (e.g., GluClα and GluClβ) is injected into a large, robust cell like a Xenopus laevis oocyte. The oocyte translates the mRNA and inserts the functional channels into its plasma membrane. Two microelectrodes are then inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a desired level. The current required to maintain this clamp is a direct measure of ion flow through the channels when they are activated by an agonist.

-

Application: This method allows researchers to measure the currents elicited by glutamate and to observe how these currents are modulated by doramectin, demonstrating its potentiation and direct activation effects.[13] It is the gold standard for characterizing the biophysical properties of ligand-gated ion channels.

Physiological Consequences and Logical Pathway

The molecular action of doramectin binding to GluCls translates into a cascade of physiological events that culminate in the elimination of the parasite.

-

Target Engagement: Doramectin is absorbed and distributed to the parasite's neuromuscular tissues.

-

Cellular Effect: It binds to and irreversibly opens GluCls on pharyngeal and somatic muscle cells and neurons.

-

Systemic Effect: The resulting hyperpolarization leads to paralysis of the pharynx, inhibiting the parasite's ability to feed. It also causes paralysis of somatic muscles, leading to immobilization.

-

Therapeutic Outcome: The immobilized, non-feeding parasite is expelled from the host organism or starves, leading to its death.

Conclusion

The mechanism of action of doramectin is a well-defined example of targeted pharmacology. Its high-affinity, essentially irreversible binding to invertebrate-specific glutamate-gated chloride channels provides a potent and selective means of inducing paralysis in a wide range of parasites. This primary mechanism, potentially supplemented by interactions with GABA receptors, makes doramectin a highly effective and critical tool in veterinary medicine for the management of parasitic diseases.

References

- 1. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anxiolytic and anticonvulsant properties of doramectin in rats: behavioral and neurochemistric evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doramectin--a potent novel endectocide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effectiveness of a single treatment with doramectin or ivermectin in the control of gastrointestinal nematodes in grazing yearling stocker cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights about the biosynthesis of the avermectin deoxysugar L-oleandrose through heterologous expression of Streptomyces avermitilis deoxysugar genes in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 12. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Activity of Doramectin Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) monosaccharide, a primary acid degradation product of the potent endectocide doramectin, presents a unique biological profile. While demonstrating significant potency in inhibiting nematode larval development, it is notably devoid of the paralytic activity characteristic of its parent compound. This technical guide provides a comprehensive overview of the known biological activities of doramectin monosaccharide, offering quantitative data, detailed experimental protocols, and an exploration of its putative mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers in parasitology and drug development.

Introduction

Doramectin, a macrocyclic lactone of the avermectin (B7782182) family, is a widely used veterinary pharmaceutical with broad-spectrum activity against nematodes and arthropods. Its mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[1][2][3][4][5][6][7][8][9][10] Doramectin undergoes acid-catalyzed hydrolysis, resulting in the cleavage of the terminal oleandrose (B1235672) sugar to yield this compound.[11] This monosaccharide derivative exhibits intriguing biological properties that diverge significantly from the parent compound, making it a subject of interest for understanding the structure-activity relationships of avermectins.

This guide summarizes the current state of knowledge regarding the biological activity of this compound, with a focus on its anthelmintic properties.

Quantitative Biological Activity

The primary reported biological activity of this compound is its potent inhibition of nematode larval development. A key study directly compared the in vitro efficacy of doramectin and its monosaccharide homolog against the parasitic nematode Haemonchus contortus.

Table 1: In Vitro Efficacy against Haemonchus contortus Larval Development

| Compound | Concentration for Full Efficacy (µg/mL) | Nematode Species | Assay Type |

| Doramectin | 0.001 | Haemonchus contortus | Larval Development Assay |

| This compound | 0.001 | Haemonchus contortus | Larval Development Assay |

This data indicates that the removal of the terminal saccharide unit does not diminish the compound's ability to inhibit larval development in this specific assay. However, it is crucial to note that this compound is reported to be devoid of the paralytic activity seen with doramectin.[11] This suggests a different or more nuanced mechanism of action compared to its parent compound.

Mechanism of Action: A Divergence from Paralytic Activity

The paralytic effect of doramectin and other avermectins is a direct result of their interaction with glutamate-gated and GABA-gated chloride channels in the neuromuscular systems of invertebrates. These ligand-gated ion channels are crucial for inhibitory neurotransmission. Avermectins act as allosteric modulators, locking the channels in an open state and causing an influx of chloride ions. This leads to hyperpolarization of the nerve or muscle cell membrane, inhibiting the transmission of nerve impulses and resulting in flaccid paralysis.

Caption: Divergent mechanisms of doramectin and its monosaccharide.

Experimental Protocols

Preparation of this compound by Acid Hydrolysis

This compound is typically prepared by the acid-catalyzed hydrolysis of doramectin. While specific laboratory-scale synthesis protocols are not widely published, a general procedure can be adapted from standard methods for glycoside hydrolysis.

Caption: Workflow for this compound synthesis.

Materials:

-

Doramectin

-

Methanol or ethanol

-

Dilute sulfuric acid or hydrochloric acid

-

Sodium bicarbonate or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve doramectin in an appropriate volume of alcohol.

-

Add a catalytic amount of dilute strong acid. The concentration and volume of the acid should be optimized to achieve selective hydrolysis of the terminal sugar without significant degradation of the macrocyclic lactone core.

-

Heat the reaction mixture. The temperature and reaction time will need to be carefully controlled.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of doramectin to the monosaccharide.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Nematode Larval Development Assay

This in vitro assay is used to determine the inhibitory effect of a compound on the development of nematode eggs to the third-stage larvae (L3).

Caption: Workflow for the nematode larval development assay.

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

24-well microtiter plates

-

Agar

-

Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Lugol's iodine solution

-

Inverted microscope

Procedure:

-

Prepare a sterile agar-based medium in 24-well plates.

-

Prepare serial dilutions of this compound in the nutrient medium.

-

Add the compound dilutions to the appropriate wells. Include solvent controls (medium with the same concentration of solvent used to dissolve the compound) and negative controls (medium only).

-

Add a standardized number of nematode eggs to each well.

-

Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period sufficient for the eggs to hatch and develop to the L3 stage in the control wells (typically 6-7 days).

-

After the incubation period, stop the development by adding a small volume of Lugol's iodine solution to each well.

-

Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

-

Calculate the percentage of inhibition of development to the L3 stage for each compound concentration relative to the controls.

-

The data can be used to determine the concentration at which 50% of the larvae are inhibited from developing (IC50).

Conclusion and Future Directions

This compound presents a fascinating case in the structure-activity relationship of avermectins. Its potent inhibition of nematode larval development, coupled with a lack of paralytic activity, suggests a mechanism of action that is distinct from its parent compound. While quantitative data on its biological activity is limited, the existing evidence underscores its potential as a tool for dissecting the complex biology of nematode development.

Future research should focus on elucidating the precise molecular targets of this compound. Electrophysiological studies on glutamate- and GABA-gated chloride channels are crucial to confirm the hypothesis that its interaction with these channels is altered compared to doramectin. Furthermore, comprehensive in vitro and in vivo studies against a broader range of parasitic nematodes are needed to fully characterize its anthelmintic spectrum and potential for therapeutic development. A deeper understanding of the biological activity of this compound will not only shed light on the fundamental mechanisms of avermectin action but may also open new avenues for the design of novel antiparasitic agents.

References

- 1. Persistence of the efficacy of doramectin against Ostertagia ostertagi and Cooperia oncophora in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AOP-Wiki [aopwiki.org]

- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 7. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

Physicochemical Properties of Doramectin Monosaccharide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of doramectin (B1670889) monosaccharide, an acid degradation product of the broad-spectrum antiparasitic drug doramectin.[1][2] Understanding these properties is crucial for research, formulation development, and analytical method design. This document summarizes key quantitative data, outlines experimental protocols for analysis, and visualizes the compound's mechanism of action and analytical workflows.

Core Physicochemical Data

The following tables summarize the available quantitative physicochemical data for doramectin monosaccharide and its parent compound, doramectin, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C43H62O11 | [1][2][3] |

| Molecular Weight | 754.95 g/mol | [4][] |

| CAS Number | 165108-44-1 | [1][2][4] |

| Appearance | White to Off-White Solid | --- |

| Melting Point | >153°C (decomposition) | [] |

| Boiling Point (Predicted) | 890.7 ± 65.0 °C | [] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [] |

| pKa (Predicted) | 12.42 ± 0.70 | --- |

| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in Chloroform. | [][6] |

Table 2: Physicochemical Properties of Doramectin

| Property | Value | Source |

| Molecular Formula | C50H74O14 | [7][8][9][10] |

| Molecular Weight | 899.11 g/mol | [9][10][11] |

| CAS Number | 117704-25-3 | [8][9][10][12] |

| Appearance | White Solid | [9] |

| Melting Point | 116-119 °C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 5.24 | [12] |

| Water Solubility | Practically insoluble | [13] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMF, and DMSO. | [9] |

Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effect by modulating ligand-gated chloride ion channels in the nerve and muscle cells of invertebrates.[7] Specifically, it potentiates the activity of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][14][15] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[16][17][18]

Experimental Protocols for Analysis

The determination of doramectin and its metabolites, including the monosaccharide, in biological matrices typically involves extraction, cleanup, and chromatographic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques.

Sample Preparation: Extraction and Cleanup

1. For Milk Samples (using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe method):

-

Extraction: A 10 mL sample of whole milk is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for one minute. QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added, and the tube is shaken for another minute.

-

Centrifugation: The mixture is centrifuged to separate the layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent like C18 and magnesium sulfate. The tube is shaken and then centrifuged. The final supernatant is ready for LC-MS/MS analysis.

2. For Animal Tissue Samples (e.g., muscle, liver):

-

Homogenization: The tissue sample is first homogenized.

-

Solvent Extraction: The homogenized tissue is extracted with an organic solvent, typically acetonitrile.[19]

-

Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with a cartridge such as C18 or alumina (B75360) to remove interfering substances.[19][20]

Chromatographic Analysis

1. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection:

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase column, such as a HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size), is commonly used.[21]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile-water (70:30, v/v) has been reported.[21][22] For fluorescence detection, a derivatization step is often required.

-

Detection: UV detection is typically performed at around 245 nm.[21] For fluorescence detection, excitation and emission wavelengths are set according to the specific derivative formed.[20]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: An LC system coupled to a tandem mass spectrometer.

-

Ionization: Positive electrospray ionization (ESI+) is often used.

-

Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

This guide provides foundational knowledge on the physicochemical properties of this compound. For further in-depth research and development, it is recommended to consult the cited literature and perform experimental verification of the predicted properties.

References

- 1. This compound | CAS 165108-44-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. lancetechltd.com [lancetechltd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. uniscience.co.kr [uniscience.co.kr]

- 10. 117704-25-3 CAS MSDS (Doramectin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 12. Doramectin | SIELC Technologies [sielc.com]

- 13. msd.com [msd.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nucleus.iaea.org [nucleus.iaea.org]

- 20. jfda-online.com [jfda-online.com]

- 21. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Doramectin and Estimation of its Related Substances in Commercial Batches of Doramectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Genesis of a Potent Anthelmintic: A Technical Chronicle of Doramectin and its Monosaccharide Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a prominent member of the avermectin (B7782182) family of macrocyclic lactones, stands as a testament to the power of biosynthetic engineering in enhancing the therapeutic index of natural products. This in-depth technical guide meticulously chronicles the discovery, history, and core scientific principles underpinning doramectin and its constituent monosaccharide. We delve into the nuanced biosynthetic pathways, detailing the strategic genetic modifications of Streptomyces avermitilis that led to its creation. Furthermore, this document provides a compendium of key experimental protocols for the analysis and quantification of doramectin, alongside a comprehensive summary of its physicochemical and biological properties. Through structured data presentation and detailed visualizations, this guide aims to be an essential resource for researchers engaged in the fields of natural product chemistry, parasitology, and veterinary drug development.

A Legacy of Innovation: The Discovery and History of Doramectin

The story of doramectin is intrinsically linked to the groundbreaking discovery of the avermectins in the mid-1970s. These potent antiparasitic agents were first isolated from the fermentation broth of the soil microorganism Streptomyces avermitilis.[1] The initial avermectin complex was found to be a mixture of eight closely related compounds, with avermectin B1a exhibiting the most significant antiparasitic activity.[2]

The development of doramectin was a direct result of a strategic "mutational biosynthesis" approach.[3] Scientists at Pfizer aimed to create a novel avermectin analogue with an enhanced pharmacokinetic profile, particularly a longer half-life, which would translate to a more persistent antiparasitic effect.[4] This was achieved by creating a mutant strain of S. avermitilis that was deficient in the branched-chain 2-oxo acid dehydrogenase complex. This genetic modification blocked the natural pathway for the incorporation of isobutyryl-CoA and 2-methylbutyryl-CoA, the starter units for the biosynthesis of the native avermectins.[5]

By supplementing the fermentation medium of this mutant strain with cyclohexanecarboxylic acid (CHC), researchers successfully directed the polyketide synthase to incorporate a cyclohexyl group at the C-25 position of the avermectin macrocycle, a position previously inaccessible through chemical synthesis.[3][5] This novel compound, initially designated UK-67,994, was later named doramectin.[2] Its introduction in the early 1990s marked a significant advancement in veterinary medicine, offering superior persistent efficacy against a broad spectrum of internal and external parasites in livestock compared to its predecessor, ivermectin.[6][7][8]

The Molecular Architecture: Structure of Doramectin and its Monosaccharide

Doramectin is a large, complex macrocyclic lactone with the chemical formula C₅₀H₇₄O₁₄ and a molecular weight of 899.11 g/mol .[9][10] Its core structure is a 16-membered lactone ring, characteristic of the avermectin family. Attached to this macrocycle at the C-13 position is a disaccharide moiety composed of two L-oleandrose sugar units.[11] The key structural feature that distinguishes doramectin from the natural avermectins is the presence of a cyclohexyl group at the C-25 position.[5]

The monosaccharide component, L-oleandrose, is crucial for the biological activity of doramectin. The complete disaccharide is essential for potent anthelmintic action. Acid-catalyzed hydrolysis can cleave the terminal oleandrose (B1235672) unit, resulting in the formation of doramectin monosaccharide, a less active degradation product.[12]

Biosynthesis and Production: A Feat of Genetic Engineering

The commercial production of doramectin is a sophisticated fermentation process that leverages a genetically engineered strain of Streptomyces avermitilis.[5] The process begins with the cultivation of the mutant strain in a nutrient-rich medium.

Fermentation Workflow

The overall workflow for doramectin production can be visualized as a multi-stage process, from strain selection and inoculum preparation to fermentation, precursor feeding, and downstream processing.

Caption: High-level workflow for doramectin production.

To enhance the yield of doramectin, various strategies have been employed, including the optimization of fermentation media and feeding strategies for the cyclohexanecarboxylic acid precursor.[11][13] Research has shown that glucose supplementation during fermentation can significantly increase doramectin titers.[11]

Data Presentation: Quantitative Analysis

Table 1: Physicochemical Properties of Doramectin

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₇₄O₁₄ | [9][10] |

| Molecular Weight | 899.11 g/mol | [9][10] |

| Melting Point | 116-119 °C; 163 °C | [2][9][12] |

| Appearance | White to light tan powder | [10][14] |

| Water Solubility | Practically insoluble (0.025 mg/L at 20°C, pH 7) | [5][11] |

| Organic Solvent Solubility | Soluble in methanol (B129727), ethanol, DMSO, DMF | [10][15] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [2] |

Table 2: Doramectin Fermentation Yields

| Strain / Condition | Yield | Reference(s) |

| S. avermitilis DA-137 (mutant) | 431.5 mg/L | [13] |

| Optimized Medium (shake flask) | 934.5 mg/L | [13] |

| Optimized Medium (50 L fermenter) | 1217 mg/L | [13] |

| S. avermitilis XY-62 (mutant) | 1068 µg/mL (in 50 L fermenter with glucose supplementation) | [11] |

Table 3: Comparative Efficacy of Doramectin vs. Ivermectin in Cattle

| Parasite | Doramectin Efficacy (%) | Ivermectin Efficacy (%) | Reference(s) |

| Psoroptes ovis (Mange Mites) | 80 | 10 | [6][7] |

| Haemonchus placei (Persistent Efficacy) | Effective for 49 days | Effective for 49 days | [16] |

| Cooperia punctata (Persistent Efficacy) | Effective for 35 days | Ineffective | [16] |

| Oesophagostomum radiatum (Persistent Efficacy) | Effective for 49 days | Effective for 42 days | [16] |

Experimental Protocols

HPLC-UV Analysis of Doramectin

This protocol is adapted from a stability-indicating HPLC method for the assay of doramectin.[17]

Objective: To quantify doramectin in a drug substance.

Materials:

-

HPLC system with UV detector

-

HALO C8 column (100 mm × 4.6 mm, 2.7 µm particle size)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Doramectin reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 70:30 (v/v) ratio.

-

Standard Solution Preparation: Accurately weigh and dissolve the doramectin reference standard in methanol to achieve a known concentration.

-

Sample Preparation: Dissolve the doramectin sample in methanol to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Column Temperature: 40 °C

-

Flow Rate: Isocratic elution at a flow rate suitable for the column (e.g., 1.0 mL/min).

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Compare the peak area of doramectin in the sample chromatogram to that of the standard chromatogram to determine the concentration.

LC-MS/MS Analysis of Doramectin in Milk

This protocol is a summary of a method for the determination of avermectin residues in milk.[15]

Objective: To detect and quantify doramectin residues in milk samples.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column

-

Formic acid

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Doramectin reference standard

Procedure:

-

Sample Extraction:

-

To a milk sample, add acetonitrile to precipitate proteins.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for further cleanup.

-

-

Solid-Phase Extraction (SPE) Cleanup (if necessary): Pass the supernatant through a C18 SPE cartridge to remove interfering matrix components.

-

Mobile Phase Preparation:

-

Mobile Phase A: 5 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

-

Chromatographic Conditions:

-

Mobile Phase Gradient: A gradient elution program is typically used to achieve optimal separation. A common starting ratio is 20:80 (A:B).

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: 5-20 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for doramectin (e.g., m/z 916.88 > 593.83 and 916.88 > 331.40).[15]

-

-

Quantification: Construct a calibration curve using matrix-matched standards to quantify the concentration of doramectin in the milk samples.

Isolation of Avermectin Monosaccharide

This protocol is a general procedure for the acid hydrolysis of avermectins to obtain the monosaccharide derivative, which can be adapted for doramectin.[16]

Objective: To hydrolyze doramectin to its monosaccharide form for structural analysis.

Materials:

-

Doramectin

-

Acetonitrile

-

Hydrochloric acid (HCl), 0.5 M

-

Sodium hydroxide (B78521) (NaOH), 0.5 M

-

Preparative HPLC system with a C18 column

Procedure:

-

Hydrolysis:

-

Dissolve a known amount of doramectin in acetonitrile.

-

Add an equal volume of 0.5 M HCl and stir the mixture at room temperature. The reaction progress can be monitored by analytical HPLC.

-

After the reaction is complete (typically several hours), neutralize the solution with an equivalent amount of 0.5 M NaOH.

-

-

Purification:

-

The resulting mixture containing this compound and other degradation products is then subjected to preparative HPLC.

-

Use a gradient elution with a mobile phase system such as water and acetonitrile to separate the components.

-

Collect the fractions corresponding to the this compound peak.

-

-

Characterization:

-

Evaporate the solvent from the collected fractions to obtain the purified monosaccharide.

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]

-

Mechanism of Action: A Targeted Disruption of a Parasite's Nervous System

Doramectin, like other avermectins, exerts its potent antiparasitic effect by targeting the nervous system of invertebrates.[5] Its primary mode of action is the modulation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels.[6] These channels are crucial for neurotransmission in nematodes and arthropods but are less prevalent or functionally different in mammals, which contributes to the favorable safety profile of doramectin in host animals.

Signaling Pathway

Doramectin acts as a positive allosteric modulator of these chloride channels. It binds to a site on the channel protein distinct from the neurotransmitter binding site. This binding potentiates the effect of glutamate (B1630785) or GABA, leading to a prolonged opening of the chloride channels. The influx of chloride ions into the nerve and muscle cells causes hyperpolarization of the cell membrane, making it less excitable. This disruption of nerve signals leads to a flaccid paralysis and ultimately the death of the parasite.

Caption: Doramectin's modulation of chloride channels in parasites.

Conclusion

The development of doramectin represents a pinnacle of achievement in the field of veterinary pharmaceuticals, showcasing how a deep understanding of microbial biosynthesis and targeted genetic engineering can lead to the creation of superior therapeutic agents. Its unique mode of action, coupled with a favorable pharmacokinetic profile, has solidified its role as a cornerstone in the management of parasitic diseases in livestock. This technical guide has provided a comprehensive overview of the discovery, production, analysis, and mechanism of action of doramectin and its essential monosaccharide component. It is our hope that this detailed compilation will serve as a valuable resource for the scientific community, fostering further innovation in the ongoing quest for novel and effective antiparasitic therapies.

References

- 1. 117704-25-3 CAS MSDS (Doramectin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. RU2182174C2 - Method of isolation of avermectin complexes - Google Patents [patents.google.com]

- 3. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 4. Doramectin [sitem.herts.ac.uk]

- 5. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doramectin | C50H74O14 | CID 9832750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uniscience.co.kr [uniscience.co.kr]

- 10. msd.com [msd.com]

- 11. Doramectin | 117704-25-3 | FD22599 | Biosynth [biosynth.com]

- 12. mdpi.com [mdpi.com]

- 13. Doramectin | Antibiotic | Parasite | TargetMol [targetmol.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. GABA - Wikipedia [en.wikipedia.org]

A Technical Deep Dive: Doramectin Monosaccharide vs. Doramectin Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, is widely utilized in veterinary medicine. Its structure, featuring a disaccharide moiety, is crucial to its broad-spectrum efficacy. This technical guide provides an in-depth comparison of doramectin disaccharide and its primary acid degradation product, doramectin monosaccharide. While both compounds exhibit potent activity in nematode larval development assays, a critical distinction lies in their physiological effects, with the monosaccharide derivative being devoid of the characteristic paralytic activity of the parent compound. This suggests a nuanced structure-activity relationship and differing interactions with their primary molecular targets: glutamate-gated (GluCl) and gamma-aminobutyric acid (GABA) gated chloride channels. This document will explore their chemical structures, comparative biological activities with supporting quantitative data, and detailed experimental protocols. Furthermore, we will delineate the proposed signaling pathways and experimental workflows using graphical representations.

Chemical Structures

Doramectin is a complex macrocyclic lactone characterized by a disaccharide attached at the C-13 position.[1] this compound is the product of selective acid-catalyzed hydrolysis of the terminal saccharide unit.[2]

Doramectin (Disaccharide)

-

Molecular Formula: C₅₀H₇₄O₁₄[3]

-

Molecular Weight: 899.1 g/mol [3]

-

Structure: A 16-membered macrocyclic lactone with a disaccharide (oleandrose-oleandrose) substituent.

This compound

-

Molecular Formula: C₄₃H₆₂O₁₁[]

-

Molecular Weight: 754.95 g/mol []

-

Structure: The core doramectin macrocycle with a single oleandrose (B1235672) sugar moiety remaining at the C-13 position.

Comparative Biological Activity

A pivotal study directly comparing the biological activity of doramectin disaccharide and its monosaccharide homolog in a nematode larval development assay revealed a surprising equivalence in potency at this life stage. However, a stark contrast is observed in their ability to induce paralysis, a hallmark of the avermectin (B7782182) class of anthelmintics.

| Compound | Assay | Organism | Efficacy | Reference |

| Doramectin Disaccharide | Nematode Larval Development | Haemonchus contortus | Fully effective at 0.001 µg/mL | [] |

| This compound | Nematode Larval Development | Haemonchus contortus | Fully effective at 0.001 µg/mL | [] |

| Doramectin Disaccharide | Paralytic Activity | Nematodes | Induces rapid, non-spastic paralysis | [5] |

| This compound | Paralytic Activity | Nematodes | Devoid of paralytic activity | [1] |

This data suggests that while the monosaccharide can effectively inhibit larval development, the disaccharide moiety is indispensable for the acute paralytic effect observed in adult nematodes. This divergence in activity underscores a complex structure-activity relationship, likely stemming from differential interactions at the target receptor sites.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for doramectin and other avermectins involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates.[6][7] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[6]

Glutamate-Gated Chloride Channel (GluCl) Signaling

GABA-Gated Chloride Channel Signaling

The lack of paralytic activity for the monosaccharide suggests that the terminal sugar of the disaccharide is critical for the potent, essentially irreversible activation of these channels that leads to paralysis. The monosaccharide may still bind to the receptor or an associated site, leading to downstream effects that inhibit larval development without causing acute paralysis in adult worms. Further electrophysiological studies are required to elucidate the precise nature of this differential interaction.

Experimental Protocols

Synthesis of this compound

This compound can be prepared by the controlled acid hydrolysis of doramectin disaccharide.

Protocol:

-

Dissolve doramectin disaccharide in a suitable organic solvent (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at a controlled temperature (e.g., 40-80°C) and monitor the progress by a suitable analytical method like HPLC.

-

Once the desired conversion is achieved, quench the reaction by adding a base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Purify the this compound using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Nematode Larval Development Assay

This assay is used to determine the concentration of a compound required to inhibit the development of nematode eggs to the third larval (L3) stage.

Protocol:

-

Collect nematode eggs from fecal samples of infected animals.

-

Prepare a suspension of eggs in a defined medium (e.g., Earle's balanced salt solution with yeast extract).

-

Dispense the egg suspension into a multi-well plate.

-

Add serial dilutions of the test compounds (doramectin disaccharide and monosaccharide) to the wells.

-

Incubate the plates for a period sufficient for larval development in control wells (typically 6-7 days).

-

Terminate the assay and count the number of L3 larvae in each well.

-

Calculate the concentration of the compound that inhibits 50% of larval development (LD50).

Nematode Paralysis Assay

This assay assesses the effect of a compound on the motility of adult or larval nematodes.

Protocol:

-

Collect and wash the desired stage of nematodes (e.g., L4 or adult Caenorhabditis elegans).

-

Place a defined number of worms into the wells of a microtiter plate containing a suitable buffer (e.g., K saline).

-

Add the test compounds at various concentrations.

-

Observe and score the motility of the worms at set time intervals under a microscope. Paralysis is defined as the absence of spontaneous movement.

-

The data can be used to determine the time course and concentration-dependence of the paralytic effect.

Conclusion and Future Directions

The available evidence clearly indicates a functional divergence between doramectin disaccharide and its monosaccharide derivative. While both are potent inhibitors of nematode larval development, the disaccharide is essential for inducing the rapid paralysis that is characteristic of this class of anthelmintics. This suggests that the terminal sugar moiety plays a critical role in the high-affinity, irreversible binding to glutamate-gated and GABA-gated chloride channels that leads to this physiological effect.

Future research should focus on obtaining detailed electrophysiological data to quantify the binding affinities and modulatory effects of both compounds on cloned and expressed GluCl and GABA receptors from various parasitic nematodes. Such studies will provide a more precise understanding of the structure-activity relationship and could inform the rational design of new anthelmintic agents with improved efficacy and pharmacological profiles. Furthermore, investigating the specific downstream cellular pathways affected by the monosaccharide that lead to the inhibition of larval development could uncover novel targets for antiparasitic drug discovery.

References

In Vitro Effects of Doramectin: A Technical Guide

Executive Summary

Doramectin (B1670889), a macrocyclic lactone derived from Streptomyces avermitilis, has demonstrated significant in vitro activity against various cancer cell lines. This document provides a comprehensive overview of its effects, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-disrupting properties. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on doramectin.

Table 1: Cytotoxicity and Anti-proliferative Effects of Doramectin

| Cell Line | Assay | Concentration | Time (h) | Effect | Citation |

| Mz-ChA-1 (Cholangiocarcinoma) | Cell Viability | 10 µmol/L | 24 | ~60% inhibition of cell viability | [1] |

| QBC939 (Cholangiocarcinoma) | Cell Viability | 10 µmol/L | 24 | ~60% inhibition of cell viability | [1] |

| B16F10 (Melanoma) | MTT Assay | 15 µM | 24 | >30% cell death | [2] |

| Bovine Peripheral Lymphocytes | MTT Assay | 20, 40, 60 ng/mL | 24 | Cytotoxic effect observed at all concentrations | [3][4] |

| Bovine Cumulus Cells | MTT Assay | 20, 40 µg/mL | Not specified | Increased frequency of micronucleus formation | [3] |

Table 2: Pro-Apoptotic Effects of Doramectin

| Cell Line | Assay | Concentration | Time (h) | Key Findings | Citation |

| Mz-ChA-1 | Annexin V-FITC/PI | 10 µmol/L | 48 | ~20% apoptotic cells | [5] |

| Mz-ChA-1 | Western Blot | Increasing concentrations | Not specified | Upregulation of cleaved caspase 3 and 7, cleavage of PARP1 | [5] |

| Mz-ChA-1 | DCFH-DA Assay | 5, 10, 15 µmol/L | Not specified | Increased intracellular ROS levels (3.73, 7.58, 8.94-fold) | [5] |

| Mz-ChA-1 | Western Blot | Increasing concentrations | Not specified | Increased BAX/BCL-2 ratio | [1][5] |

| B16F10 | Flow Cytometry | 15 µM | Not specified | Apoptosis identified as a major mode of cell death | [6][7] |

Table 3: Effects of Doramectin on Cell Cycle Progression

| Cell Line | Assay | Concentration | Time (h) | Key Findings | Citation |

| Mz-ChA-1 | Flow Cytometry | 5, 10 µmol/L | 24 | G1 phase arrest (from 60% to 90% of cells in G0/G1) | [1] |

| Mz-ChA-1 | Western Blot/qRT-PCR | Increasing concentrations | Not specified | Increased p21 expression, decreased cyclin E1 and CDK2 levels | [1] |

Experimental Protocols

Cell Culture and Drug Preparation

-

Cell Lines: Mz-ChA-1 human cholangiocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1] Mycoplasma testing is performed routinely.[1]

-

Drug Preparation: Doramectin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.[1]

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of doramectin or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

-

Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Seed cells in six-well plates and treat with doramectin for the indicated time.[1]

-

Harvest the cells by trypsinization and wash with cold PBS.[1]

-

Resuspend the cells in 1X binding buffer.[1]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubate the cells in the dark at room temperature for 15 minutes.[1]

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]

Cell Cycle Analysis (Flow Cytometry)

-

Seed cells and treat with doramectin for the specified duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate the cells to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Lyse doramectin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., BAX, BCL-2, caspase-3, PARP, p21, cyclin E1, CDK2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via the ROS-Triggered Mitochondrial Pathway

Doramectin has been shown to induce apoptosis in cholangiocarcinoma cells through the intrinsic, or mitochondrial, pathway.[1][5] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[5] The elevated ROS levels lead to a disruption of the mitochondrial membrane potential and an increase in the BAX/BCL-2 ratio, which promotes the release of pro-apoptotic factors from the mitochondria.[1][5] This, in turn, activates the caspase cascade, leading to the cleavage of caspase-3 and caspase-7, and ultimately the cleavage of PARP1, a key event in the execution of apoptosis.[5]

Caption: Doramectin-induced apoptosis signaling pathway.

G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, doramectin can inhibit cell proliferation by arresting the cell cycle in the G1 phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Doramectin treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21.[1] In turn, p21 inhibits the activity of the cyclin E1/CDK2 complex, which is essential for the G1 to S phase transition.[1] The resulting decrease in cyclin E1 and CDK2 levels prevents cells from entering the S phase, thereby halting proliferation.[1]

Caption: Mechanism of doramectin-induced G1 cell cycle arrest.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for investigating the in vitro effects of doramectin on a cancer cell line.

Caption: Experimental workflow for in vitro doramectin studies.

References

- 1. Apoptosis-Inducing and Proliferation-Inhibiting Effects of Doramectin on Mz-ChA-1 Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Doramectin induced cytotoxic and genotoxic effects on bovine peripheral lymphocytes and cumulus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Doramectin Induces Apoptosis in B16 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

Navigating the Solubility of Doramectin Monosaccharide in DMSO: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of doramectin (B1670889) monosaccharide in dimethyl sulfoxide (B87167) (DMSO). While empirical quantitative data for doramectin monosaccharide remains to be published, this document consolidates available information on its qualitative solubility, alongside data for the parent compound doramectin and related avermectins. Furthermore, it provides detailed experimental protocols for determining solubility and discusses critical stability considerations for stock solutions.

Executive Summary